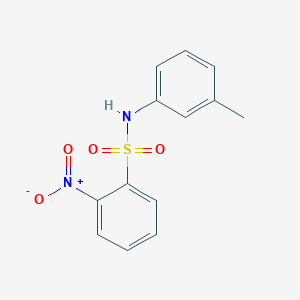![molecular formula C23H35N3O2S B11701035 (5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11701035.png)
(5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-[(DIBUTYLAMINO)METHYL]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a thiazolidine ring, a dibutylamino group, and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(DIBUTYLAMINO)METHYL]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine-2,4-dione derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(DIBUTYLAMINO)METHYL]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5Z)-3-[(DIBUTYLAMINO)METHYL]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-3-[(DIBUTYLAMINO)METHYL]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
(5Z)-3-[(DIBUTYLAMINO)METHYL]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the ability to interact with multiple molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H35N3O2S |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(5Z)-3-[(dibutylamino)methyl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H35N3O2S/c1-5-9-15-24(16-10-6-2)18-26-22(27)21(29-23(26)28)17-19-11-13-20(14-12-19)25(7-3)8-4/h11-14,17H,5-10,15-16,18H2,1-4H3/b21-17- |
InChI Key |
GMYZRMMNYBKANR-FXBPSFAMSA-N |
Isomeric SMILES |
CCCCN(CCCC)CN1C(=O)/C(=C/C2=CC=C(C=C2)N(CC)CC)/SC1=O |
Canonical SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone](/img/structure/B11700958.png)
![Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11700960.png)
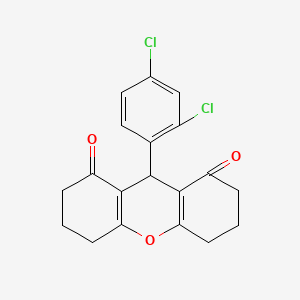
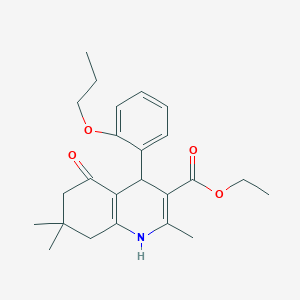
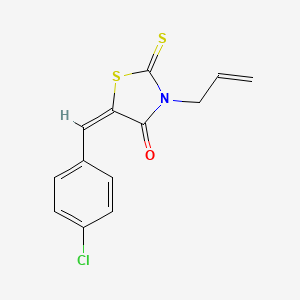
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
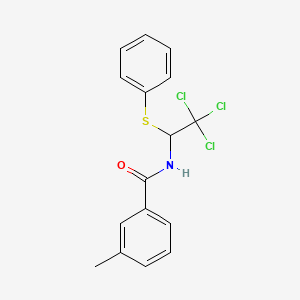
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
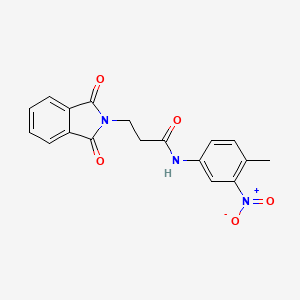
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
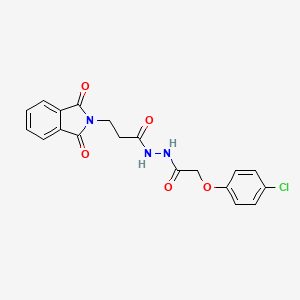
![2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B11701047.png)
